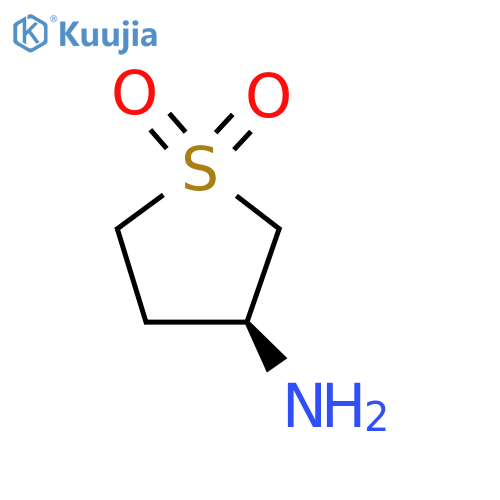

Cas no 909128-54-7 ((R)-3-aminotetrahydrothiophene 1,1-dioxide)

909128-54-7 structure

商品名:(R)-3-aminotetrahydrothiophene 1,1-dioxide

CAS番号:909128-54-7

MF:C4H9NO2S

メガワット:135.18475985527

CID:5249264

(R)-3-aminotetrahydrothiophene 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- (R)-3-aminotetrahydrothiophene 1,1-dioxide

- 3-Thiophenamine, tetrahydro-, 1,1-dioxide, (3S)-

-

- インチ: 1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1

- InChIKey: OVKIDXBGVUQFFC-BYPYZUCNSA-N

- ほほえんだ: O=S1(CC[C@H](N)C1)=O

(R)-3-aminotetrahydrothiophene 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263818-0.25g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 0.25g |

$2011.0 | 2024-06-18 | |

| Enamine | EN300-263818-10.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 10.0g |

$9400.0 | 2024-06-18 | |

| Enamine | EN300-263818-0.05g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 0.05g |

$1836.0 | 2024-06-18 | |

| Enamine | EN300-263818-1.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 1.0g |

$2186.0 | 2024-06-18 | |

| Enamine | EN300-263818-2.5g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 2.5g |

$4286.0 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690266-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide |

909128-54-7 | 98% | 1g |

¥30844.00 | 2024-04-25 | |

| Enamine | EN300-263818-0.5g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 0.5g |

$2098.0 | 2024-06-18 | |

| Enamine | EN300-263818-0.1g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 0.1g |

$1923.0 | 2024-06-18 | |

| Enamine | EN300-263818-5.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione |

909128-54-7 | 95% | 5.0g |

$6339.0 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690266-250mg |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide |

909128-54-7 | 98% | 250mg |

¥28375.00 | 2024-04-25 |

(R)-3-aminotetrahydrothiophene 1,1-dioxide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

909128-54-7 ((R)-3-aminotetrahydrothiophene 1,1-dioxide) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量